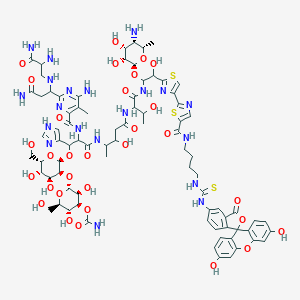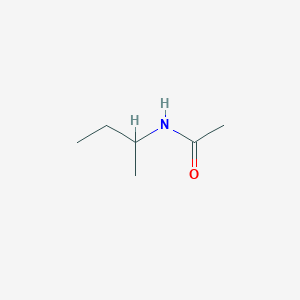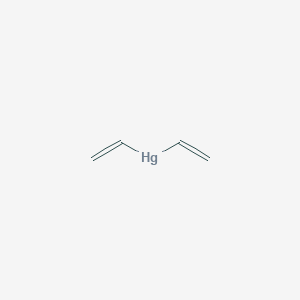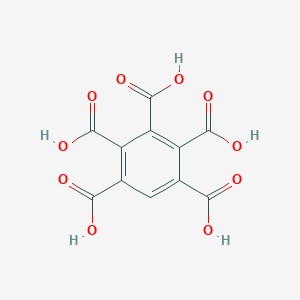
Acide benzènepentacarboxylique
Vue d'ensemble
Description
L'acide benzènepentacarboxylique est un composé organique de formule moléculaire C₁₁H₆O₁₀. Il s'agit d'un dérivé du benzène où cinq groupes carboxyles sont liés au cycle benzénique. Ce composé est connu pour sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques .
Applications De Recherche Scientifique
Benzenepentacarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for detecting hydroxyl radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes
Mécanisme D'action
Target of Action
Benzenepentacarboxylic acid (BPCA) primarily targets hydroxyl radicals (HO·) . Hydroxyl radicals are highly reactive and can cause damage to various cellular components, including proteins, lipids, and DNA. Therefore, the ability of BPCA to detect and scavenge these radicals is crucial in mitigating their harmful effects .
Mode of Action
BPCA interacts with hydroxyl radicals through a process known as fluorescent probing . In this process, BPCA serves as a fluorescent probe that can detect the presence of hydroxyl radicals. It has only one reaction site for HO· addition, resulting in the formation of a single fluorescent product, hydroxybenzenepentacarboxylic acid (HBA) . This makes BPCA more sensitive, accurate, and reproducible in the quantitative detection of HO· .
Biochemical Pathways
The interaction of BPCA with hydroxyl radicals affects the H2O2/bleach activator bleaching systems . In these systems, BPCA is used to measure the concentration of HO· under different pH conditions . The formation of peracids in these systems depends on the pH values of the bleaching solutions .
Result of Action
The primary result of BPCA’s action is the detection and scavenging of hydroxyl radicals . By doing so, BPCA helps to mitigate the potential damage that these radicals can cause to cellular components. In addition, the use of BPCA in H2O2/bleach activator bleaching systems can lead to an increase in the system’s bleaching performance .
Action Environment
The action of BPCA is influenced by several environmental factors. For instance, the pH of the solution in which BPCA is used can affect the formation of peracids in H2O2/bleach activator bleaching systems . Furthermore, BPCA has been found to have excellent stability against photodegradation and biodegradation, suggesting that it can maintain its functionality in various environmental conditions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide benzènepentacarboxylique peut être synthétisé par oxydation du pentaméthylbenzène. Le processus implique l'utilisation d'oxydants forts tels que le permanganate de potassium (KMnO₄) ou l'acide nitrique (HNO₃) dans des conditions contrôlées. La réaction nécessite généralement un chauffage et peut être réalisée dans un solvant aqueux ou organique .
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des paramètres de réaction pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les milieux industriels .
Types de réactions :
Oxydation : L'this compound peut subir une oxydation supplémentaire pour former divers produits d'oxydation.
Réduction : Il peut être réduit pour former des sels de benzènepentacarboxylate.
Substitution : Les groupes carboxyles peuvent participer à des réactions de substitution nucléophile, conduisant à la formation d'esters et d'amides.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium (KMnO₄), acide nitrique (HNO₃).
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium aluminium (LiAlH₄).
Substitution : Alcools et amines en présence de catalyseurs.
Principaux produits :
Oxydation : Divers dérivés carboxylés.
Réduction : Sels de benzènepentacarboxylate.
Substitution : Esters et amides.
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de molécules organiques complexes et comme réactif en chimie analytique.
Biologie : Employé dans l'étude des réactions catalysées par les enzymes et comme sonde fluorescente pour détecter les radicaux hydroxyles.
Médecine : En cours d'investigation pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme élément constitutif de composés pharmaceutiques.
Industrie : Utilisé dans la production de polymères, de résines et comme stabilisateur dans divers procédés chimiques
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique sa capacité à agir comme un ligand, se liant aux ions métalliques et formant des complexes stables. Cette propriété est exploitée dans divers processus catalytiques et dans la détection d'ions métalliques dans des échantillons biologiques et environnementaux. Les groupes carboxyles jouent un rôle crucial dans la réactivité du composé, lui permettant de participer à un large éventail de réactions chimiques .
Composés similaires :
Acide benzènehexacarboxylique : Contient six groupes carboxyles liés au cycle benzénique.
Acide téréphtalique : Contient deux groupes carboxyles en position para sur le cycle benzénique.
Acide triméllitique : Contient trois groupes carboxyles sur le cycle benzénique.
Unicité : L'this compound est unique en raison de la présence de cinq groupes carboxyles, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé polyvalent dans diverses synthèses et applications chimiques, le distinguant des autres composés similaires .
Comparaison Avec Des Composés Similaires
Benzenehexacarboxylic acid: Contains six carboxyl groups attached to the benzene ring.
Terephthalic acid: Contains two carboxyl groups in the para position on the benzene ring.
Trimellitic acid: Contains three carboxyl groups on the benzene ring.
Uniqueness: Benzenepentacarboxylic acid is unique due to the presence of five carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
benzene-1,2,3,4,5-pentacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOHXTZPUMONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166436 | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenepentacarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1585-40-6 | |
| Record name | Benzenepentacarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentacarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEPENTACARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepentacarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEPENTACARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)


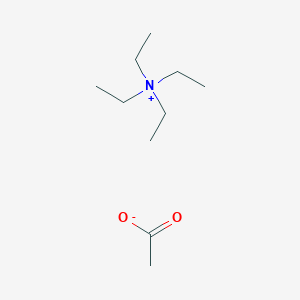
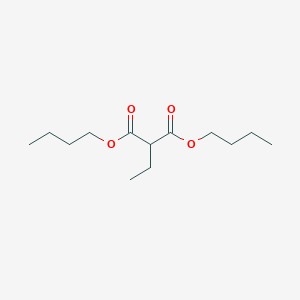
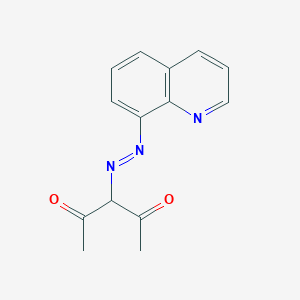




![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
